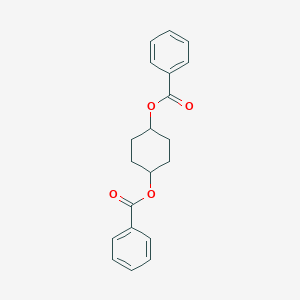

1,4-Dibenzoyloxycyclohexan

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-benzoyloxycyclohexyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c21-19(15-7-3-1-4-8-15)23-17-11-13-18(14-12-17)24-20(22)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWCKIITGASJBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00341122 | |

| Record name | 1,4-Dibenzoyloxycyclohexan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19150-32-4 | |

| Record name | 1,4-Cyclohexanediol, 1,4-dibenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19150-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dibenzoyloxycyclohexan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,4-Dibenzoyloxycyclohexane chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibenzoyloxycyclohexane is a diester of 1,4-cyclohexanediol and benzoic acid. It exists as two distinct geometric isomers: cis-1,4-Dibenzoyloxycyclohexane and trans-1,4-Dibenzoyloxycyclohexane. The spatial arrangement of the benzoyloxy groups relative to the cyclohexane ring significantly influences the physical and chemical properties of these isomers. This document provides a comprehensive overview of the chemical structure, properties, and potential applications of 1,4-Dibenzoyloxycyclohexane, with a focus on data relevant to research and development.

Chemical Structure and Isomerism

The core structure of 1,4-Dibenzoyloxycyclohexane consists of a cyclohexane ring substituted at the 1 and 4 positions with benzoyloxy groups. The stereochemistry of these substituents gives rise to cis and trans isomers.

-

cis-1,4-Dibenzoyloxycyclohexane: In this isomer, both benzoyloxy groups are on the same side of the cyclohexane ring. The cyclohexane ring can exist in conformational isomers, with the diequatorial and diaxial forms being the most significant.

-

trans-1,4-Dibenzoyloxycyclohexane: In this isomer, the benzoyloxy groups are on opposite sides of the cyclohexane ring. The most stable conformation is typically the one where both bulky benzoyloxy groups occupy equatorial positions.

The distinction between these isomers is crucial as it dictates their molecular symmetry, packing in the solid state, and ultimately their physical properties and reactivity.

Physicochemical Properties

Quantitative data for the physical and chemical properties of the individual cis and trans isomers of 1,4-Dibenzoyloxycyclohexane are not extensively reported in publicly available literature. However, based on the general principles of stereochemistry and the properties of similar cyclohexane derivatives, the following trends can be anticipated.

| Property | cis-1,4-Dibenzoyloxycyclohexane (Predicted) | trans-1,4-Dibenzoyloxycyclohexane (Predicted) | Notes |

| Molecular Formula | C₂₀H₂₀O₄ | C₂₀H₂₀O₄ | The molecular formula is identical for both isomers. |

| Molecular Weight | 324.37 g/mol | 324.37 g/mol | The molecular weight is identical for both isomers. |

| Melting Point | Lower than the trans isomer. | Higher than the cis isomer. | The higher symmetry of the trans isomer generally allows for more efficient packing in the crystal lattice, leading to a higher melting point. |

| Boiling Point | Likely similar to the trans isomer. | Likely similar to the cis isomer. | Boiling points are less dependent on crystal packing and more on intermolecular forces, which are expected to be similar for both isomers. |

| Solubility | Generally more soluble in common organic solvents. | Generally less soluble in common organic solvents. | The less regular shape of the cis isomer can disrupt crystal packing, leading to weaker intermolecular forces and higher solubility. |

| CAS Number | Not individually assigned | Not individually assigned | The CAS number 19150-32-4 refers to the mixture of isomers or the unspecified isomer.[1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The chemical shifts and coupling constants of the cyclohexane protons would differ significantly between the cis and trans isomers due to the different magnetic environments of the axial and equatorial protons. In the trans isomer, with both benzoyloxy groups in equatorial positions, the methine protons at C1 and C4 would likely appear as a triplet of triplets with distinct coupling constants. In the cis isomer, the conformational equilibrium would lead to more complex and potentially broader signals. The aromatic protons of the benzoyl groups would appear in the range of δ 7.4-8.1 ppm.

-

¹³C NMR: The chemical shifts of the cyclohexane carbons would also be indicative of the stereochemistry. The carbon atoms bearing the benzoyloxy groups (C1 and C4) would resonate at a characteristic downfield shift. The symmetry of the trans isomer would result in a simpler spectrum with fewer signals compared to the less symmetric, conformationally mobile cis isomer.

Infrared (IR) Spectroscopy

The IR spectra of both isomers are expected to show characteristic absorption bands for:

-

C=O stretching of the ester group, typically around 1710-1730 cm⁻¹.

-

C-O stretching of the ester group, in the region of 1250-1300 cm⁻¹.

-

C-H stretching of the aromatic and aliphatic portions, around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively.

-

Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist between the cis and trans isomers due to differences in their vibrational modes.

Mass Spectrometry (MS)

The electron ionization mass spectrum of 1,4-Dibenzoyloxycyclohexane would be expected to show a molecular ion peak (M⁺) at m/z 324. Fragmentation would likely involve the loss of benzoyloxy groups and benzoic acid, leading to characteristic fragment ions.

Experimental Protocols

While specific detailed experimental protocols for the synthesis of pure cis- and trans-1,4-Dibenzoyloxycyclohexane are not widely published, a general and logical synthetic approach is the esterification of the corresponding cis- or trans-1,4-cyclohexanediol with benzoyl chloride.

General Synthesis of 1,4-Dibenzoyloxycyclohexane

This procedure outlines the esterification of 1,4-cyclohexanediol. The stereochemical outcome of the product is dependent on the stereochemistry of the starting diol.

Materials:

-

cis- or trans-1,4-cyclohexanediol

-

Benzoyl chloride

-

Pyridine (or another suitable base)

-

Anhydrous dichloromethane (or another suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexane and ethyl acetate for chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the respective isomer of 1,4-cyclohexanediol in anhydrous dichloromethane.

-

Add pyridine to the solution. The amount of pyridine should be at least stoichiometrically equivalent to the benzoyl chloride used.

-

Cool the mixture in an ice bath.

-

Slowly add benzoyl chloride (2.2 equivalents) dropwise to the cooled solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure dibenzoate ester.

Logical Workflow for Synthesis and Purification:

Caption: Synthetic workflow for 1,4-Dibenzoyloxycyclohexane.

Biological Activity and Applications

There is currently no significant body of publicly available research detailing the specific biological activities of cis- or trans-1,4-Dibenzoyloxycyclohexane. However, cyclohexane derivatives and esters are classes of compounds with diverse pharmacological applications. The rigid and well-defined stereochemistry of the 1,4-disubstituted cyclohexane ring makes it an attractive scaffold in medicinal chemistry for the design of ligands that target specific protein binding pockets.

Potential areas of interest for future research could include:

-

Liquid Crystals: The rigid core and anisotropic shape of the trans isomer, in particular, suggest potential applications in the field of liquid crystals.

-

Polymer Chemistry: 1,4-Dibenzoyloxycyclohexane could serve as a monomer or a model compound for the synthesis of polyesters with specific thermal and mechanical properties.

-

Drug Discovery: As a scaffold, it could be functionalized to explore interactions with various biological targets. The ester linkages are potentially cleavable by esterases in vivo, which could be a consideration in prodrug design.

Signaling Pathways and Logical Relationships

As no specific biological activity has been identified for 1,4-Dibenzoyloxycyclohexane, there are no established signaling pathways to diagram. The logical relationship for its potential use in drug discovery would follow a standard preclinical development path.

Caption: A logical workflow for the potential drug discovery process.

Conclusion

1,4-Dibenzoyloxycyclohexane, in its cis and trans isomeric forms, represents a simple yet structurally interesting molecule. While specific experimental data on its properties are sparse, its synthesis is straightforward from commercially available precursors. The well-defined stereochemistry of its isomers makes it a candidate for applications in materials science, particularly in the fields of polymers and liquid crystals. Although no specific biological activities have been reported, its rigid cyclohexane core presents a potential scaffold for the design of novel therapeutic agents. Further research is warranted to fully characterize the individual isomers and explore their potential in various scientific and industrial applications.

References

An In-depth Technical Guide to the Synthesis of cis-1,4-Dibenzoyloxycyclohexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of cis-1,4-dibenzoyloxycyclohexane, a valuable building block in medicinal chemistry and materials science. The document details the chemical pathway, experimental protocols, and characterization data.

Introduction

cis-1,4-Dibenzoyloxycyclohexane is a diester synthesized from cis-1,4-cyclohexanediol. The introduction of two benzoyloxy groups onto the cyclohexane ring imparts specific stereochemical and electronic properties, making it a useful intermediate in the synthesis of various target molecules. This guide outlines a reliable synthetic route employing the Schotten-Baumann reaction, a well-established method for the acylation of alcohols.

Reaction Scheme

The synthesis proceeds via the esterification of cis-1,4-cyclohexanediol with benzoyl chloride in the presence of a base, typically pyridine, which also acts as a catalyst and scavenger for the hydrochloric acid byproduct.

Caption: Reaction scheme for the synthesis of cis-1,4-Dibenzoyloxycyclohexane.

Experimental Protocol

This section provides a detailed methodology for the synthesis of cis-1,4-dibenzoyloxycyclohexane.

Materials:

-

cis-1,4-Cyclohexanediol

-

Benzoyl Chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve cis-1,4-cyclohexanediol (1.0 eq.) in anhydrous dichloromethane.

-

Addition of Base: Add anhydrous pyridine (2.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

-

Addition of Acylating Agent: Add benzoyl chloride (2.2 eq.) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up:

-

Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash it successively with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol to yield pure cis-1,4-dibenzoyloxycyclohexane as a white solid.

-

Caption: Experimental workflow for the synthesis of cis-1,4-Dibenzoyloxycyclohexane.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of cis-1,4-dibenzoyloxycyclohexane. Please note that the exact values for the product may vary slightly based on experimental conditions and purity. The data for the final product are estimated based on closely related structures due to the limited availability of specific experimental data for the pure cis isomer in the searched literature.

| Parameter | Value |

| Reactants | |

| cis-1,4-Cyclohexanediol | Molar Mass: 116.16 g/mol |

| Benzoyl Chloride | Molar Mass: 140.57 g/mol , Density: 1.21 g/mL |

| Product | |

| cis-1,4-Dibenzoyloxycyclohexane | |

| Molecular Formula | C₂₀H₂₀O₄ |

| Molar Mass | 324.37 g/mol |

| Appearance | White crystalline solid |

| Melting Point (°C) | Estimated: 115-120 °C[1] |

| Yield (%) | Typically > 85% |

| Spectroscopic Data (Estimated) | |

| ¹H NMR (CDCl₃, δ ppm) | ~8.0 (m, 4H, Ar-H), ~7.5 (m, 6H, Ar-H), ~5.2 (m, 2H, CHO), ~2.0 (m, 8H, CH₂) |

| ¹³C NMR (CDCl₃, δ ppm) | ~166.0 (C=O), ~133.0, ~130.0, ~129.5, ~128.5 (Ar-C), ~70.0 (CHO), ~30.0 (CH₂) |

Note: Spectroscopic data are estimations based on the analysis of similar dibenzoate esters and general principles of NMR spectroscopy.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Benzoyl chloride is corrosive and a lachrymator; handle with care.

-

Pyridine is flammable and toxic; avoid inhalation and skin contact.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

Conclusion

The synthesis of cis-1,4-dibenzoyloxycyclohexane via the Schotten-Baumann reaction is an efficient and reliable method. This guide provides the necessary details for researchers to successfully perform this synthesis and characterize the product. The well-defined stereochemistry of the cis isomer makes it a valuable synthon for various applications in drug discovery and material science.

References

An In-depth Technical Guide to the Synthesis of trans-1,4-Dibenzoyloxycyclohexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and relevant data for trans-1,4-Dibenzoyloxycyclohexane. The primary method detailed is the esterification of trans-1,4-cyclohexanediol, a robust and high-yielding reaction suitable for laboratory and potential scale-up applications.

Synthesis Overview

The synthesis of trans-1,4-Dibenzoyloxycyclohexane is most effectively achieved through a diacylation reaction. This involves treating trans-1,4-cyclohexanediol with two equivalents of a benzoylating agent, such as benzoyl chloride, in the presence of a base. Pyridine is commonly used as it serves as both a nucleophilic catalyst and an acid scavenger, neutralizing the HCl byproduct. This reaction is a variation of the well-known Schotten-Baumann reaction.

The overall transformation is as follows:

trans-1,4-Cyclohexanediol + 2 Benzoyl Chloride → trans-1,4-Dibenzoyloxycyclohexane + 2 HCl

Experimental Protocol

This section details a representative experimental procedure for the synthesis of trans-1,4-Dibenzoyloxycyclohexane.

Materials:

-

trans-1,4-Cyclohexanediol (1.0 eq)

-

Benzoyl Chloride (2.2 eq)

-

Anhydrous Pyridine (≥3.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethanol or Ethyl Acetate/Hexane for recrystallization

Procedure:

-

A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with trans-1,4-cyclohexanediol (1.0 eq) and anhydrous dichloromethane.

-

Anhydrous pyridine (≥3.0 eq) is added, and the resulting mixture is stirred under a nitrogen atmosphere until the diol is fully dissolved.

-

The flask is cooled to 0 °C in an ice-water bath.

-

Benzoyl chloride (2.2 eq) is dissolved in a small amount of anhydrous DCM and added to the dropping funnel. It is then added dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature remains below 5 °C.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12-16 hours, or until TLC analysis indicates the complete consumption of the starting diol.

-

The reaction is quenched by the slow addition of deionized water. The mixture is transferred to a separatory funnel.

-

The organic layer is washed sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution, water, and finally brine.

-

The separated organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield pure trans-1,4-Dibenzoyloxycyclohexane as a white crystalline solid.

Data Presentation

The following tables summarize the typical reaction parameters and characteristic data for the product.

Table 1: Representative Reaction Parameters and Physical Properties

| Parameter | Value |

| Reactant 1 | trans-1,4-Cyclohexanediol |

| Reactant 2 | Benzoyl Chloride |

| Base / Catalyst | Pyridine |

| Solvent | Dichloromethane (DCM) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 - 16 hours |

| Typical Yield | > 90% |

| Appearance | White Crystalline Solid |

| Melting Point | Data not available in cited literature. For comparison, the related compound trans-1,4-diacetoxycyclohexane has a melting point of 104.5-105 °C.[1] |

Table 2: Predicted Spectroscopic Data for trans-1,4-Dibenzoyloxycyclohexane

| Technique | Data Type | Predicted Chemical Shift / Absorption |

| ¹H NMR | Chemical Shift (δ, ppm) | ~ 8.10-8.05 (m, 4H, Ar-H ortho to C=O) |

| ~ 7.60-7.55 (m, 2H, Ar-H para to C=O) | ||

| ~ 7.50-7.40 (m, 4H, Ar-H meta to C=O) | ||

| ~ 5.10 (m, 2H, -CH-O-) | ||

| ~ 2.20-2.05 (m, 4H, Cyclohexane-H) | ||

| ~ 1.90-1.70 (m, 4H, Cyclohexane-H) | ||

| ¹³C NMR | Chemical Shift (δ, ppm) | ~ 166.0 (C=O) |

| ~ 133.0 (Ar-C para) | ||

| ~ 130.0 (Ar-C ipso) | ||

| ~ 129.6 (Ar-C ortho) | ||

| ~ 128.4 (Ar-C meta) | ||

| ~ 73.5 (-CH-O-) | ||

| ~ 29.5 (-CH₂-) | ||

| IR | Wavenumber (cm⁻¹) | ~ 3070 (Ar C-H stretch) |

| ~ 2950, 2865 (Aliphatic C-H stretch) | ||

| ~ 1720 (Ester C=O stretch) | ||

| ~ 1600, 1450 (Ar C=C stretch) | ||

| ~ 1270, 1115 (Ester C-O stretch) |

Note: The spectroscopic data presented is predicted based on established chemical shift and absorption frequency ranges for the constituent functional groups.[2][3][4][5][6][7]

Visualizations

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl group of the diol acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. Pyridine facilitates the reaction by activating the benzoyl chloride and deprotonating the hydroxyl group.

Caption: Reaction mechanism for the esterification of trans-1,4-cyclohexanediol.

Experimental Workflow

The following diagram outlines the logical flow of the experimental procedure from initial setup to final product characterization.

Caption: Experimental workflow for the synthesis and purification of the target compound.

Safety and Handling

-

Benzoyl Chloride: Corrosive, a lachrymator, and reacts violently with water. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Pyridine: Flammable, toxic, and has a strong, unpleasant odor. All manipulations should be performed in a fume hood.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a fume hood.

-

Hydrochloric Acid (HCl): Corrosive. Handle with care.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

References

- 1. TRANS-1,4-CYCLOHEXANEDIOL | 6995-79-5 [chemicalbook.com]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. web.pdx.edu [web.pdx.edu]

- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. youtube.com [youtube.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 1,4-Dibenzoyloxycyclohexane

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Detailed experimental data specifically for 1,4-Dibenzoyloxycyclohexane is limited in publicly available literature. Therefore, this guide presents a combination of theoretical properties, data from analogous compounds, and generalized experimental protocols to serve as a comprehensive resource.

Introduction

1,4-Dibenzoyloxycyclohexane is a diester of 1,4-cyclohexanediol and benzoic acid. Its structure consists of a cyclohexane ring with two benzoyloxy groups attached at the 1 and 4 positions. The stereochemistry of these substituents gives rise to two geometric isomers: cis-1,4-Dibenzoyloxycyclohexane and trans-1,4-Dibenzoyloxycyclohexane. The properties and reactivity of the compound are influenced by the spatial arrangement of these bulky benzoyloxy groups. The properties of materials derived from cyclohexanedicarboxylates can be significantly affected by the cis/trans isomer ratio.[1]

Physical and Chemical Properties

Table 1: Physical Properties of 1,4-Dibenzoyloxycyclohexane and Related Compounds

| Property | Value | Compound | Source |

| Molecular Formula | C₂₀H₂₀O₄ | 1,4-Dibenzoyloxycyclohexane | - |

| Molecular Weight | 324.37 g/mol | 1,4-Dibenzoyloxycyclohexane | - |

| Physical State | Likely a solid at room temperature | Inferred | - |

| Melting Point | 68-72 °C (for trans-1,4-Diaminocyclohexane) | trans-1,4-Diaminocyclohexane | [2] |

| Boiling Point | 197 °C (for trans-1,4-Diaminocyclohexane) | trans-1,4-Diaminocyclohexane | [2] |

| Solubility | Expected to be insoluble in water; soluble in organic solvents like acetone, benzene.[3] | Inferred from 1,4-Dibenzyloxybenzene | [3] |

Spectroscopic Data

Detailed spectra for 1,4-Dibenzoyloxycyclohexane are not available. The following tables outline the expected spectroscopic characteristics based on its structure and data from analogous compounds.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.1 | Doublet | 4H | Aromatic protons ortho to carbonyl |

| ~ 7.4 - 7.6 | Multiplet | 6H | Aromatic protons meta and para to carbonyl |

| ~ 5.2 (trans) / ~5.0 (cis) | Multiplet | 2H | CH-O protons on the cyclohexane ring |

| ~ 1.6 - 2.2 | Multiplet | 8H | CH₂ protons on the cyclohexane ring |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 166 | Carbonyl carbon (C=O) |

| ~ 133 | Aromatic C-H (para) |

| ~ 130 | Aromatic C-H (ortho) |

| ~ 129 | Aromatic C (quaternary) |

| ~ 128 | Aromatic C-H (meta) |

| ~ 70-75 | CH-O on the cyclohexane ring |

| ~ 25-35 | CH₂ on the cyclohexane ring |

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 3100 - 3000 | C-H Stretch | Aromatic |

| ~ 2950 - 2850 | C-H Stretch | Aliphatic |

| ~ 1720 | C=O Stretch | Ester |

| ~ 1600, 1450 | C=C Stretch | Aromatic Ring |

| ~ 1270, 1100 | C-O Stretch | Ester |

Experimental Protocols

Synthesis of 1,4-Dibenzoyloxycyclohexane

A plausible synthetic route to 1,4-Dibenzoyloxycyclohexane is the esterification of 1,4-cyclohexanediol with benzoyl chloride in the presence of a base like pyridine to neutralize the HCl byproduct.

Materials:

-

1,4-Cyclohexanediol (cis/trans mixture)

-

Benzoyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 1,4-cyclohexanediol in a mixture of dichloromethane (DCM) and pyridine at 0 °C under a nitrogen atmosphere.

-

Slowly add benzoyl chloride (2.2 equivalents) to the solution while stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product. The cis and trans isomers may be separable by careful chromatography.

Caption: Synthetic and purification workflow for 1,4-Dibenzoyloxycyclohexane.

Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the purified sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Chemical shifts are referenced to the residual solvent signal.[4]

-

-

Infrared (IR) Spectroscopy:

-

Mass Spectrometry (MS):

Isomeric Considerations

The cyclohexane ring in 1,4-Dibenzoyloxycyclohexane exists in a chair conformation. The cis and trans isomers differ in the orientation of the benzoyloxy substituents (axial vs. equatorial). The trans isomer, with both substituents in the more stable equatorial positions, is generally the thermodynamically more stable isomer. The stereochemistry can significantly influence the material's physical properties, such as crystallinity and melting point.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. 1,4-Dibenzyloxybenzene | 621-91-0 [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. sceweb.sce.uhcl.edu [sceweb.sce.uhcl.edu]

- 9. 1,4-Dibenzyloxybenzene [webbook.nist.gov]

A Technical Guide to 1,4-Dibenzoyloxycyclohexane: Isomers, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-Dibenzoyloxycyclohexane, a disubstituted cyclohexane derivative with applications in materials science and potential relevance in medicinal chemistry. This document will focus on the nomenclature, chemical properties, and synthesis of its isomers, presenting data in a clear and accessible format for researchers and professionals in the field.

Nomenclature and CAS Numbers

The nomenclature of "1,4-Dibenzoyloxycyclohexane" can be ambiguous. It is crucial to distinguish between two closely related structures:

-

1,4-Bis(benzoyloxy)cyclohexane : This compound features two benzoyloxy groups directly attached to the cyclohexane ring at positions 1 and 4.

-

1,4-Bis(benzoyloxymethyl)cyclohexane : In this molecule, the benzoyloxy groups are attached to methyl groups, which are in turn bonded to the cyclohexane ring at the 1 and 4 positions.

This guide will primarily focus on 1,4-Bis(benzoyloxy)cyclohexane , as its name is a more direct interpretation of the user's query. This compound exists as two geometric isomers: cis and trans.

A summary of the key identifiers for these compounds is provided in the table below.

| Compound Name | Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1,4-Bis(benzoyloxy)cyclohexane | Mixture | 19150-32-4 | C₂₀H₂₀O₄ | 324.37 |

| cis-1,4-Bis(benzoyloxy)cyclohexane | cis | 13337-33-4 | C₂₀H₂₀O₄ | 324.37 |

| trans-1,4-Bis(benzoyloxy)cyclohexane | trans | 13238-59-0 | C₂₀H₂₀O₄ | 324.37 |

| 1,4-Bis(benzoyloxymethyl)cyclohexane | Mixture | 35541-81-2[1] | C₂₂H₂₄O₄ | 352.42 |

Physicochemical Properties

The physical and chemical properties of the cis and trans isomers of 1,4-Bis(benzoyloxy)cyclohexane differ due to their distinct three-dimensional structures. The table below summarizes key physicochemical data.

| Property | cis-1,4-Bis(benzoyloxy)cyclohexane | trans-1,4-Bis(benzoyloxy)cyclohexane |

| Melting Point | 116-117 °C | 158-159 °C |

| Appearance | White crystalline solid | White crystalline solid |

| Solubility | Soluble in chloroform, dichloromethane | Soluble in chloroform, dichloromethane |

Synthesis of 1,4-Bis(benzoyloxy)cyclohexane Isomers

The synthesis of cis- and trans-1,4-Bis(benzoyloxy)cyclohexane typically involves the esterification of the corresponding cis- or trans-1,4-cyclohexanediol with benzoyl chloride.

Experimental Protocol: Synthesis of trans-1,4-Bis(benzoyloxy)cyclohexane

This protocol describes a representative synthesis of the trans isomer.

Materials:

-

trans-1,4-Cyclohexanediol

-

Benzoyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve trans-1,4-cyclohexanediol in a mixture of pyridine and dichloromethane at 0 °C.

-

Slowly add benzoyl chloride to the solution while stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by adding 1 M HCl.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a mixture of hexane and ethyl acetate to yield trans-1,4-Bis(benzoyloxy)cyclohexane as a white solid.

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of 1,4-Bis(benzoyloxy)cyclohexane isomers.

Caption: General workflow for the synthesis of 1,4-Bis(benzoyloxy)cyclohexane.

Potential Applications in Drug Development and Research

While direct applications of 1,4-Bis(benzoyloxy)cyclohexane in drug development are not extensively documented, its structural motif is of interest. The cyclohexane core provides a rigid scaffold that can be used to orient functional groups in specific spatial arrangements. The benzoyloxy groups can participate in various intermolecular interactions, including hydrogen bonding and pi-stacking, which are crucial for molecular recognition in biological systems.

Researchers may consider this molecule or its derivatives as:

-

Scaffolds for new bioactive molecules: The cyclohexane ring can be further functionalized to create libraries of compounds for screening.

-

Probes for studying protein-ligand interactions: The defined stereochemistry of the cis and trans isomers can help in understanding the spatial requirements of binding pockets.

-

Building blocks in the synthesis of more complex molecules: The ester linkages can be hydrolyzed to reveal the diol, which can then be used in subsequent synthetic steps.

Signaling Pathway Diagram (Hypothetical)

To illustrate how a molecule with a rigid core like 1,4-Dibenzoyloxycyclohexane could theoretically be designed to interact with a signaling pathway, a hypothetical diagram is presented below. This diagram does not represent a known interaction but serves as a conceptual model for drug design professionals.

Caption: Hypothetical interaction of a derivative with a signaling pathway.

This guide provides a foundational understanding of 1,4-Dibenzoyloxycyclohexane for researchers and professionals. The provided data and protocols can serve as a starting point for further investigation and application in various fields of chemical and biomedical research.

References

An In-depth Technical Guide to the Stereochemistry of 1,4-Dibenzoyloxycyclohexane Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemical considerations of 1,4-dibenzoyloxycyclohexane isomers. The principles discussed are fundamental to understanding the conformational behavior of substituted cyclohexanes, a common motif in medicinal chemistry and materials science.

Introduction to Stereoisomerism in 1,4-Dibenzoyloxycyclohexane

1,4-Dibenzoyloxycyclohexane exists as two primary stereoisomers: cis and trans. These isomers arise from the relative orientation of the two benzoyloxy groups on the cyclohexane ring.

-

cis-1,4-Dibenzoyloxycyclohexane: Both benzoyloxy groups are on the same side of the cyclohexane ring.

-

trans-1,4-Dibenzoyloxycyclohexane: The benzoyloxy groups are on opposite sides of the cyclohexane ring.

These geometric isomers exhibit distinct physical and chemical properties due to their different three-dimensional structures. Understanding their conformational preferences is crucial for predicting their reactivity, biological activity, and material properties.

Conformational Analysis

The stereochemistry of 1,4-dibenzoyloxycyclohexane is best understood by examining the chair conformations of the cyclohexane ring. The substituents can occupy either axial or equatorial positions. Due to steric hindrance, substituents generally prefer the more stable equatorial position.

cis-1,4-Dibenzoyloxycyclohexane

The cis isomer exists as a rapid equilibrium between two chair conformations. In one conformation, one benzoyloxy group is axial and the other is equatorial. Upon ring flipping, the axial group becomes equatorial, and the equatorial group becomes axial. These two conformers are energetically equivalent and therefore exist in equal populations at room temperature.

Caption: Conformational equilibrium of cis-1,4-dibenzoyloxycyclohexane.

trans-1,4-Dibenzoyloxycyclohexane

The trans isomer also exists in a conformational equilibrium. One conformer has both benzoyloxy groups in the equatorial position (diequatorial), while the other has both groups in the axial position (diaxial). The diequatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial interactions, which are highly unfavorable steric clashes between the axial substituents and the axial hydrogens on the same side of the ring. Consequently, the equilibrium heavily favors the diequatorial conformer.

Caption: Conformational equilibrium of trans-1,4-dibenzoyloxycyclohexane.

Quantitative Data

| Property | cis-1,4-Dimethylcyclohexane | trans-1,4-Dimethylcyclohexane |

| Melting Point (°C) | -87 to -88[1] | Not readily available |

| Boiling Point (°C) | 124-125[1] | 117-119 |

| ¹H NMR (CDCl₃, ppm) | ||

| CH₃ | ~0.85 (d) | ~0.85 (d) |

| Cyclohexane H | Multiplet | Multiplet |

| ¹³C NMR (CDCl₃, ppm) | ||

| CH₃ | ~22 | ~22 |

| C1/C4 | ~30 | ~32 |

| C2/C3/C5/C6 | ~31 | ~35 |

Note: The spectral data for 1,4-dimethylcyclohexane are simplified representations. The actual spectra are more complex due to conformational averaging. For 1,4-dibenzoyloxycyclohexane, one would expect to see additional signals in the aromatic region of the NMR spectra corresponding to the benzoyl groups. The chemical shifts of the cyclohexane protons and carbons would also be shifted downfield due to the electron-withdrawing effect of the benzoyloxy groups.

Experimental Protocols

The synthesis of cis- and trans-1,4-dibenzoyloxycyclohexane can be achieved by the esterification of the corresponding cis- and trans-1,4-cyclohexanediol isomers with benzoyl chloride.

General Esterification of 1,4-Cyclohexanediol

This protocol is a general procedure and may require optimization for specific isomers and scales.

Materials:

-

cis- or trans-1,4-cyclohexanediol

-

Benzoyl chloride

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable solvent)

-

Hydrochloric acid (aqueous solution)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, chromatography columns)

Procedure:

-

Dissolution: Dissolve the respective 1,4-cyclohexanediol isomer in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add an excess of pyridine to the solution. Pyridine acts as a base to neutralize the HCl byproduct of the reaction and also as a catalyst.

-

Acylation: Cool the mixture in an ice bath. Slowly add a stoichiometric excess (typically 2.2 to 2.5 equivalents) of benzoyl chloride dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Work-up:

-

Quench the reaction by adding a dilute aqueous solution of hydrochloric acid to neutralize the excess pyridine.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with dilute HCl, water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure cis- or trans-1,4-dibenzoyloxycyclohexane.

Caption: General workflow for the synthesis of 1,4-dibenzoyloxycyclohexane isomers.

Conclusion

The stereochemistry of 1,4-dibenzoyloxycyclohexane is dictated by the cis or trans relationship of the benzoyloxy groups, which in turn governs their conformational preferences. The cis isomer exists as an equilibrium of two equivalent axial-equatorial conformers, while the trans isomer strongly favors the diequatorial conformation. These structural nuances are critical for professionals in drug development and materials science, as they significantly influence the molecule's interactions and properties. While specific quantitative data for these exact isomers are sparse in the literature, the principles outlined in this guide, supported by data from analogous compounds, provide a robust framework for their study and application.

References

Spectroscopic data of 1,4-Dibenzoyloxycyclohexane (NMR, IR, MS)

An In-depth Technical Guide on the Spectroscopic Data of 1,4-Dibenzoyloxycyclohexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the expected spectroscopic data for the cis and trans isomers of 1,4-dibenzoyloxycyclohexane. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. The data includes Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Disclaimer: The spectroscopic data presented in this document are predicted values based on established principles of organic spectroscopy. They are intended to serve as a reference and may differ slightly from experimentally obtained data.

Predicted Spectroscopic Data

The spectroscopic characteristics of 1,4-dibenzoyloxycyclohexane are highly dependent on its stereochemistry. The cis and trans isomers exhibit distinct spectral features, particularly in NMR, due to their different molecular symmetries.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are based on analysis in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Table 1: Predicted ¹H NMR Data for 1,4-Dibenzoyloxycyclohexane Isomers (in CDCl₃)

| Isomer | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| trans | H-1, H-4 (methine) | ~5.15 | Multiplet | 2H |

| H-2, H-3, H-5, H-6 (methylene, axial) | ~1.80 | Multiplet | 4H | |

| H-2, H-3, H-5, H-6 (methylene, equatorial) | ~2.20 | Multiplet | 4H | |

| Aromatic (ortho) | ~8.05 | Doublet | 4H | |

| Aromatic (para) | ~7.60 | Triplet | 2H | |

| Aromatic (meta) | ~7.45 | Triplet | 4H | |

| cis | H-1, H-4 (methine) | ~5.00 | Multiplet | 2H |

| H-2, H-3, H-5, H-6 (methylene) | ~1.95 | Multiplet | 8H | |

| Aromatic (ortho) | ~8.05 | Doublet | 4H | |

| Aromatic (para) | ~7.60 | Triplet | 2H | |

| Aromatic (meta) | ~7.45 | Triplet | 4H |

Table 2: Predicted ¹³C NMR Data for 1,4-Dibenzoyloxycyclohexane Isomers (in CDCl₃)

| Isomer | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| trans | C-1, C-4 (methine) | ~73.5 |

| C-2, C-3, C-5, C-6 (methylene) | ~31.0 | |

| Carbonyl (C=O) | ~166.0 | |

| Aromatic (ipso) | ~130.5 | |

| Aromatic (para) | ~133.0 | |

| Aromatic (ortho) | ~129.7 | |

| Aromatic (meta) | ~128.5 | |

| cis | C-1, C-4 (methine) | ~71.0 |

| C-2, C-3, C-5, C-6 (methylene) | ~28.5 | |

| Carbonyl (C=O) | ~166.0 | |

| Aromatic (ipso) | ~130.5 | |

| Aromatic (para) | ~133.0 | |

| Aromatic (ortho) | ~129.7 | |

| Aromatic (meta) | ~128.5 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The data below represents the expected characteristic absorption bands for 1,4-dibenzoyloxycyclohexane.

Table 3: Predicted IR Absorption Bands for 1,4-Dibenzoyloxycyclohexane

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 3000-2850 | Medium | Aliphatic C-H Stretch |

| ~1720 | Strong, Sharp | Ester C=O Stretch |

| 1600-1475 | Medium-Weak | Aromatic C=C Stretch |

| 1300-1100 | Strong | Ester C-O Stretch |

| 750-690 | Strong | Aromatic C-H Bend (monosubstituted) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The predicted data is based on Electrospray Ionization (ESI).

Table 4: Predicted Mass Spectrometry Data for 1,4-Dibenzoyloxycyclohexane

| m/z | Predicted Ion | Notes |

| 324 | [M]⁺ | Molecular Ion (for C₂₀H₂₀O₄) |

| 202 | [M - C₇H₅O₂]⁺ | Loss of a benzoyloxy radical |

| 122 | [C₇H₆O₂]⁺ | Benzoic acid cation |

| 105 | [C₇H₅O]⁺ | Benzoyl cation (often the base peak) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 10-20 mg of the 1,4-dibenzoyloxycyclohexane sample for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean vial.[1][2] Add a small drop of tetramethylsilane (TMS) to serve as an internal standard.

-

Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the sample height in the tube is approximately 4-5 cm.[1]

-

Data Acquisition: Insert the NMR tube into the spectrometer. The instrument will then perform a series of automated or manual steps:

-

Locking: The spectrometer locks onto the deuterium signal of the solvent (CDCl₃) to stabilize the magnetic field.

-

Shimming: The magnetic field homogeneity is optimized to obtain sharp, well-resolved peaks.

-

Tuning: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).

-

Acquisition: A standard pulse program is used to acquire the Free Induction Decay (FID). The number of scans is set to achieve an adequate signal-to-noise ratio.[1][3]

-

-

Processing: The acquired FID is subjected to a Fourier transform to generate the final NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Place 1-2 mg of the solid 1,4-dibenzoyloxycyclohexane sample into an agate mortar. Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr).[4]

-

Grinding: Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.[5]

-

Pellet Formation: Transfer a portion of the powder into a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.[4]

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.[4]

Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation: Prepare a dilute solution of the 1,4-dibenzoyloxycyclohexane sample (approximately 10-100 pmol/µL) in a solvent compatible with ESI, such as a mixture of acetonitrile and water (50:50 v/v). To enhance ionization in positive ion mode, add 0.1% formic acid to the solution.[6][7]

-

Infusion/Injection: The sample solution can be introduced into the ESI source via direct infusion using a syringe pump or injected through a liquid chromatography (LC) system.[6][8]

-

Ionization: In the ESI source, a high voltage is applied to the capillary tip, creating a fine spray of charged droplets. A heated drying gas (e.g., nitrogen) assists in solvent evaporation. As the droplets shrink, the charge density increases, eventually leading to the formation of gas-phase ions.[9][10]

-

Analysis: The generated ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio. The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the structural characterization of a synthesized compound like 1,4-dibenzoyloxycyclohexane using multiple spectroscopic techniques.

Caption: Workflow for Spectroscopic Characterization of Organic Compounds.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 10. Electrospray ionization - Wikipedia [en.wikipedia.org]

1,4-Dibenzoyloxycyclohexane solubility in common organic solvents

An In-Depth Technical Guide on the Solubility of 1,4-Dibenzoyloxycyclohexane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 1,4-dibenzoyloxycyclohexane, a topic of interest for professionals in chemical research and pharmaceutical development. Due to a lack of specific quantitative solubility data in publicly accessible literature, this document provides a qualitative assessment of its expected solubility based on its chemical structure, alongside a detailed experimental protocol for determining such values.

Qualitative Solubility Assessment

1,4-Dibenzoyloxycyclohexane is a diester composed of a cyclohexane-1,4-diol core and two benzoate groups. Its structure is largely nonpolar due to the cyclohexane ring and the two phenyl groups. The ester functionalities introduce some polarity, but the overall character of the molecule is hydrophobic.

Based on the principle of "like dissolves like," the expected solubility of 1,4-dibenzoyloxycyclohexane in common organic solvents is as follows:

-

High Solubility: Expected in nonpolar or moderately polar aprotic solvents such as:

-

Aromatic hydrocarbons (e.g., toluene, benzene)

-

Chlorinated hydrocarbons (e.g., dichloromethane, chloroform)

-

Ethers (e.g., diethyl ether, tetrahydrofuran)

-

Ketones (e.g., acetone, methyl ethyl ketone)

-

-

Limited to Low Solubility: Expected in polar protic solvents, including:

-

Lower alcohols (e.g., methanol, ethanol)

-

Water

-

The large, nonpolar structure of 1,4-dibenzoyloxycyclohexane would hinder its interaction with the highly polar, hydrogen-bonding network of water and lower alcohols, leading to poor solubility. Conversely, its significant nonpolar surface area allows for favorable van der Waals interactions with nonpolar and moderately polar aprotic solvents.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for 1,4-dibenzoyloxycyclohexane in common organic solvents. Structurally similar compounds, such as ethylene glycol dibenzoate and propylene glycol dibenzoate, are qualitatively described as being soluble in most organic solvents but only slightly soluble in water.[1][2][3] The following table is provided as a template for researchers to populate with experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| e.g., Toluene | e.g., 25 | Data Not Available | Data Not Available |

| e.g., Acetone | e.g., 25 | Data Not Available | Data Not Available |

| e.g., Ethanol | e.g., 25 | Data Not Available | Data Not Available |

| e.g., Dichloromethane | e.g., 25 | Data Not Available | Data Not Available |

| e.g., Diethyl Ether | e.g., 25 | Data Not Available | Data Not Available |

| e.g., Water | e.g., 25 | Data Not Available | Data Not Available |

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a solid compound like 1,4-dibenzoyloxycyclohexane in an organic solvent at a specific temperature.

Materials and Equipment:

-

1,4-Dibenzoyloxycyclohexane (solute)

-

Selected organic solvents

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Spatula

-

Volumetric flasks

-

Pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of 1,4-dibenzoyloxycyclohexane to a vial containing a known volume (e.g., 10 mL) of the chosen solvent. An excess of the solid should be visible at the bottom of the vial to ensure saturation. b. Securely cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). c. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and solute.

-

Sample Withdrawal and Filtration: a. After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled bath for a few hours to let the excess solid settle. b. Carefully withdraw a known volume (e.g., 5 mL) of the supernatant using a pipette. c. Immediately filter the withdrawn sample through a syringe filter into a pre-weighed evaporating dish or vial. This step is crucial to remove any undissolved solid particles.

-

Solvent Evaporation and Mass Determination: a. Place the evaporating dish or vial containing the filtered solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. b. Once the solvent has completely evaporated, allow the dish or vial to cool to room temperature in a desiccator to prevent moisture absorption. c. Weigh the dish or vial containing the dried solute on an analytical balance.

-

Calculation of Solubility: a. Subtract the initial weight of the empty dish or vial from the final weight to determine the mass of the dissolved 1,4-dibenzoyloxycyclohexane. b. Calculate the solubility using the following formula:

c. To express solubility in mol/L, convert the mass of the solute to moles using its molar mass.

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for each solvent to understand its specific hazards.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility as described in the protocol above.

Caption: A flowchart of the gravimetric method for determining solid solubility.

References

Thermal Properties of 1,4-Dibenzoyloxycyclohexane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the thermal stability and melting point of 1,4-dibenzoyloxycyclohexane, a topic of interest for professionals in drug development and chemical research. Despite a comprehensive search of available scientific literature and chemical databases, specific quantitative data regarding the melting point and thermal decomposition of 1,4-dibenzoyloxycyclohexane remains elusive. This suggests that detailed thermal analysis of this specific compound may not be widely published or could be contained within proprietary research.

This guide will, therefore, focus on the theoretical aspects, expected thermal behavior based on related compounds, and the established experimental protocols for determining such properties.

Data Presentation

Due to the absence of specific experimental data for 1,4-dibenzoyloxycyclohexane in the public domain, a quantitative data summary table cannot be provided at this time. Research focusing on the synthesis and characterization of this compound is required to establish these key physical constants.

Experimental Protocols

To determine the thermal stability and melting point of 1,4-dibenzoyloxycyclohexane, the following standard analytical techniques are recommended:

Melting Point Determination

A standard melting point apparatus can be used for a preliminary assessment. For more precise measurements, Differential Scanning Calorimetry (DSC) is the preferred method.

DSC Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of 1,4-dibenzoyloxycyclohexane is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points (e.g., indium).

-

Thermal Program: The sample and reference pans are heated at a controlled rate, typically 5-10 °C/min, under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

-

Data Analysis: The heat flow to the sample is measured as a function of temperature. The melting point is determined as the onset or peak of the endothermic transition in the DSC thermogram. The enthalpy of fusion can also be calculated from the peak area.

Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is the primary technique for evaluating the thermal stability of a compound.

TGA Experimental Protocol:

-

Sample Preparation: An accurately weighed sample (typically 5-10 mg) of 1,4-dibenzoyloxycyclohexane is placed in a tared TGA pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is calibrated for both temperature and mass.

-

Thermal Program: The sample is heated at a constant rate (e.g., 10-20 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve provides information on the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve), and the mass of any residue.

Mandatory Visualizations

As no specific signaling pathways or complex experimental workflows involving 1,4-dibenzoyloxycyclohexane are described in the available literature, diagrams for these are not applicable. However, a logical workflow for the characterization of the thermal properties can be visualized.

Caption: Workflow for the synthesis and thermal characterization of 1,4-dibenzoyloxycyclohexane.

Conclusion

While direct experimental data on the thermal stability and melting point of 1,4-dibenzoyloxycyclohexane is not currently available in the public scientific literature, this guide outlines the standard, industry-accepted methodologies for determining these crucial parameters. Researchers and drug development professionals are encouraged to perform the described DSC and TGA experiments to obtain the specific data required for their applications. The provided workflow offers a clear and logical path for the thermal characterization of this and other novel chemical entities.

Unlocking the Potential of 1,4-Dibenzoyloxycyclohexane: A Guide to Future Research

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dibenzoyloxycyclohexane is a diester of 1,4-cyclohexanediol and benzoic acid. Despite its straightforward structure, this compound remains largely unexplored in scientific literature, presenting a unique opportunity for novel research and development. Its molecular architecture, combining a rigid cycloaliphatic core with aromatic benzoate functionalities, suggests a rich potential for applications spanning materials science, polymer chemistry, and pharmacology. This technical guide outlines promising, yet underexplored, research avenues for 1,4-Dibenzoyloxycyclohexane, providing foundational data on its precursors, detailed protocols for its synthesis, and proposed workflows for investigating its potential biological activities and material properties. This document serves as a roadmap for scientists to unlock the latent value of this intriguing molecule.

Introduction

The quest for novel molecules with unique properties is a driving force in chemical and pharmaceutical research. 1,4-Dibenzoyloxycyclohexane, with the chemical formula C₂₀H₂₀O₄, is a compound that, while commercially available for discovery-phase research, lacks a significant body of published data. Its structure is characterized by a cyclohexane ring disubstituted at the 1 and 4 positions with benzoyloxy groups. The stereochemistry of the cyclohexane ring (cis- or trans-) will profoundly influence the molecule's three-dimensional shape, packing, and interactions with biological systems or polymer matrices, representing a critical variable for study.

The constituent parts of the molecule provide logical starting points for investigation. Cyclohexane derivatives are foundational in various fields, including pharmaceuticals and liquid crystals. Benzoate esters are widely used as preservatives, in flavorings, and as plasticizers, with many exhibiting biological activity. The combination of these moieties in 1,4-Dibenzoyloxycyclohexane could yield synergistic or entirely new properties. This whitepaper will explore three primary areas of potential research: Synthesis and Characterization, Materials Science Applications, and Pharmacological Evaluation.

Precursor Data: 1,4-Cyclohexanediol

All proposed research into 1,4-Dibenzoyloxycyclohexane begins with its precursor, 1,4-cyclohexanediol. A thorough understanding of the starting material is crucial. The following table summarizes key quantitative data for 1,4-cyclohexanediol, a mixture of cis and trans isomers.

| Property | Value | Citation(s) |

| Molecular Formula | C₆H₁₂O₂ | [1][2] |

| Molecular Weight | 116.16 g/mol | [1][3] |

| Appearance | White to light brown crystalline solid/powder | [1][2] |

| Melting Point | 98-107 °C (mixture of isomers) | [1][4] |

| Boiling Point | 245 °C (at 760 mmHg); 150 °C (at 20 mmHg) | [1][4] |

| Solubility | Highly soluble in water | [4] |

| CAS Number | 556-48-9 | [1][4] |

Proposed Research Area 1: Synthesis and Stereochemical Analysis

The most direct route to synthesizing 1,4-Dibenzoyloxycyclohexane is the esterification of 1,4-cyclohexanediol. A reliable method for this transformation is the Schotten-Baumann reaction, which utilizes an acid chloride and a base. This approach is often high-yielding and proceeds under mild conditions.

Experimental Protocol: Synthesis of 1,4-Dibenzoyloxycyclohexane

Objective: To synthesize 1,4-Dibenzoyloxycyclohexane from 1,4-cyclohexanediol and benzoyl chloride.

Materials:

-

1,4-Cyclohexanediol (cis/trans mixture)

-

Benzoyl chloride (≥99%)

-

Pyridine, anhydrous

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 1,4-cyclohexanediol in anhydrous DCM and anhydrous pyridine (approximately 10 mL of each per gram of diol).

-

Cool the stirred solution to 0 °C using an ice bath.

-

Slowly add 2.2 equivalents of benzoyl chloride dropwise to the solution, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 3:1 Hexanes:Ethyl Acetate mobile phase).

-

Upon completion, dilute the reaction mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (twice), water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purify the crude solid by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

-

Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. Separation of cis and trans isomers may be possible via chromatography.

Diagram of Synthetic Workflow

Caption: Synthetic workflow for 1,4-Dibenzoyloxycyclohexane.

Proposed Research Area 2: Materials Science and Polymer Chemistry

The rigid cyclohexane core combined with aromatic end-groups makes 1,4-Dibenzoyloxycyclohexane an interesting candidate for materials science applications. Aromatic esters of cycloaliphatic diols are known to be used in the synthesis of polyesters and as plasticizers.[5][6]

Potential Research Directions:

-

Plasticizers: Investigate its efficacy as a primary or secondary plasticizer for polymers like PVC, evaluating its impact on properties such as the glass transition temperature (Tg), flexibility, and thermal stability. Its relatively high molecular weight could offer lower volatility and migration compared to traditional plasticizers.

-

Polyester Monomer: The parent diol is used in polyester synthesis.[5] The dibenzoate itself could potentially undergo transesterification with other diols to be incorporated into polyester chains, modifying properties like crystallinity, melting point, and mechanical strength.

-

Liquid Crystal Precursor: The rigid, rod-like structure of the trans-isomer, in particular, suggests potential as a component in liquid crystal formulations. Research could focus on synthesizing pure trans-1,4-Dibenzoyloxycyclohexane and studying its mesophase behavior.

Proposed Research Area 3: Pharmacological and Agrochemical Screening

Benzoate esters and cyclohexane derivatives possess a wide range of biological activities.[7] Benzoic acid and its simple esters are known for their antimicrobial properties. More complex esters have shown activities ranging from antitubercular to having effects on the nervous system.[8][9] This suggests that 1,4-Dibenzoyloxycyclohexane is a prime candidate for broad biological screening.

Potential Research Directions:

-

Antimicrobial/Antifungal Activity: Screen the compound against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger). Benzoate esters have shown activity against a range of microbes.[7]

-

Cytotoxicity Screening: Evaluate the compound's effect on various cancer cell lines (e.g., MCF-7, A549, PC3) to identify any potential antiproliferative activity.

-

Enzyme Inhibition: Given that many drugs are enzyme inhibitors, screen 1,4-Dibenzoyloxycyclohexane against key enzyme classes, such as proteases, kinases, or esterases. The ester linkages themselves make it a potential substrate or inhibitor for carboxylesterases, which could be relevant for prodrug design.[10]

-

Agrochemical Potential: Test for herbicidal, insecticidal, or plant growth-regulating properties, as many commercial agrochemicals contain ester and cycloaliphatic functionalities.

Experimental Protocol: In Vitro Antimicrobial Screening (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of 1,4-Dibenzoyloxycyclohexane against selected bacterial strains.

Materials:

-

Synthesized and purified 1,4-Dibenzoyloxycyclohexane

-

Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Dimethyl sulfoxide (DMSO)

-

Sterile 96-well microtiter plates

-

Positive control antibiotic (e.g., Gentamicin)

-

0.5 McFarland standard

Procedure:

-

Prepare a stock solution of 1,4-Dibenzoyloxycyclohexane in DMSO (e.g., at 10 mg/mL).

-

Prepare a bacterial inoculum by suspending colonies in MHB to match the turbidity of a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

In a 96-well plate, perform a two-fold serial dilution of the compound stock solution with MHB to achieve a range of test concentrations (e.g., from 256 µg/mL to 0.5 µg/mL). Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.

-

Add the standardized bacterial inoculum to each well.

-

Include a positive control (broth + inoculum + standard antibiotic), a negative control (broth + inoculum + 1% DMSO), and a sterility control (broth only).

-

Incubate the plate at 37 °C for 18-24 hours.

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Diagram of Biological Screening Workflow

Caption: Proposed workflow for pharmacological screening.

Conclusion and Future Outlook

1,4-Dibenzoyloxycyclohexane stands as a molecule of significant untapped potential. The lack of existing research is not an indication of its lack of value, but rather an open invitation for discovery. The synthetic pathways are straightforward, allowing for ready access to the material for study. The logical next steps are to perform the synthesis, carefully separate and characterize the cis and trans isomers, and subject them to a battery of tests as outlined in this guide. The structural rigidity, aromatic character, and stereochemical possibilities of 1,4-Dibenzoyloxycyclohexane make it a compelling target for researchers aiming to develop novel materials, discover new bioactive compounds, and expand the fundamental understanding of structure-property relationships.

References

- 1. 1, 4-CYCLOHEXANEDIOL Manufacturer, Supplier, Exporter [somu-group.com]

- 2. 1,4-Cyclohexanediol | C6H12O2 | CID 11162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemeo.com [chemeo.com]

- 4. 1,4-Cyclohexanediol | 556-48-9 [chemicalbook.com]

- 5. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]

- 6. paint.org [paint.org]

- 7. Synthesis and Biological Evaluation of Novel Mono Acid Esters Derived from the Constituents of Urtica pilulifera - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CN101817761B - Benzoic acid ester derivatives and preparation method and application - Google Patents [patents.google.com]

- 10. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1,4-Dibenzoyloxycyclohexane: An Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 1,4-dibenzoyloxycyclohexane, a valuable building block in organic synthesis and medicinal chemistry. The protocol outlines the esterification of 1,4-cyclohexanediol using benzoyl chloride in the presence of pyridine. This method is adaptable for the synthesis of both cis and trans isomers, depending on the starting diol.

Reaction Principle

The synthesis proceeds via a nucleophilic acyl substitution reaction. The hydroxyl groups of 1,4-cyclohexanediol act as nucleophiles, attacking the electrophilic carbonyl carbon of benzoyl chloride. Pyridine serves as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Protocol

Materials and Reagents:

-

cis- or trans-1,4-Cyclohexanediol

-

Benzoyl chloride

-

Pyridine, anhydrous

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol (for recrystallization)

-

Hexanes (for recrystallization)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Reflux condenser

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-cyclohexanediol (1.0 equivalent) in anhydrous dichloromethane and anhydrous pyridine (4.0 equivalents). Cool the mixture in an ice bath to 0 °C.

-

Addition of Benzoyl Chloride: Slowly add benzoyl chloride (2.2 equivalents) dropwise to the cooled solution via a dropping funnel over a period of 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-16 hours.

-

Work-up:

-

Quench the reaction by slowly adding 1 M HCl to neutralize excess pyridine.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by recrystallization from a mixture of ethanol and hexanes to obtain the pure 1,4-dibenzoyloxycyclohexane as a white solid.

Quantitative Data

| Compound | Isomer | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |

| 1,4-Dibenzoyloxycyclohexane | trans | 324.37 | 85-95 | 199-201 | 8.05 (d, 4H), 7.55 (t, 2H), 7.44 (t, 4H), 5.20 (m, 2H), 2.05-1.80 (m, 8H) | 166.2, 133.0, 130.5, 129.7, 128.4, 72.8, 29.5 |

| 1,4-Dibenzoyloxycyclohexane | cis | 324.37 | 80-90 | 141-143 | 8.08 (d, 4H), 7.57 (t, 2H), 7.45 (t, 4H), 5.35 (m, 2H), 1.95 (m, 8H) | 166.0, 133.0, 130.6, 129.8, 128.4, 70.1, 26.8 |

Note: Yields are typical and may vary depending on the specific reaction conditions and scale.

Visualizations

Reaction Pathway Diagram: